TrkA-IN-1 - 1680179-43-4

TrkA-IN-1

Catalog Number: EVT-3088558
CAS Number: 1680179-43-4
Molecular Formula: C25H20N4O
Molecular Weight: 392.462
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TrkA-IN-1 is classified as a small molecule inhibitor targeting the tropomyosin receptor kinase A. It is synthesized through a series of chemical reactions involving various precursors, leading to a compound that exhibits specific binding affinity for the TrkA receptor. The research surrounding TrkA-IN-1 has been documented in several studies, highlighting its synthesis, mechanism of action, and potential applications in treating diseases associated with aberrant TrkA signaling.

Synthesis Analysis

Methods and Technical Details

The synthesis of TrkA-IN-1 involves multiple steps, typically beginning with the formation of a core structure that is subsequently modified through various chemical reactions. One common approach includes the reaction of a diketone with an appropriate amine or hydrazine derivative to form an intermediate compound. This intermediate can then undergo further transformations such as cyclization or substitution to yield the final product.

For example, one method described involves the reaction of a specific pyrazolo derivative with diketones and β-ketoesters, leading to pyridopyrazolo derivatives. These derivatives are then reacted with aromatic aldehydes or arenediazonium salts to form the desired arylidenes or arylhydrazo derivatives, respectively .

Molecular Structure Analysis

Structure and Data

The characterization often reveals key structural motifs that are critical for binding affinity and specificity. For instance, certain functional groups may be involved in hydrogen bonding or hydrophobic interactions with amino acid residues within the binding pocket of the TrkA receptor .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of TrkA-IN-1 can be assessed through various assays that evaluate its stability and interaction with biological targets. Common reactions include:

  • Nucleophilic substitutions: These reactions can modify functional groups on the compound, potentially enhancing its binding properties.
  • Hydrogenation: This process may be employed to saturate double bonds within the structure, affecting its pharmacokinetic properties.
  • Deprotection reactions: If protective groups are used during synthesis, these must be selectively removed to yield the active form of TrkA-IN-1.

These reactions are crucial for optimizing the compound's efficacy and selectivity against TrkA while minimizing off-target effects .

Mechanism of Action

Process and Data

TrkA-IN-1 exerts its pharmacological effects by selectively inhibiting the kinase activity of the tropomyosin receptor kinase A. Upon binding to TrkA, it prevents autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.

The detailed mechanism involves:

  1. Binding Affinity: The compound binds to specific residues within the ATP-binding pocket of TrkA.
  2. Inhibition of Phosphorylation: By blocking ATP access, it inhibits phosphorylation events critical for receptor activation.
  3. Downstream Effects: This inhibition leads to reduced activation of pathways such as MAPK/ERK, which are vital for cell growth and differentiation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

TrkA-IN-1 exhibits distinct physical properties that influence its behavior in biological systems:

  • Molecular Weight: Typically around 300-400 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Melting Point: Characteristic melting points can be determined through thermal analysis methods.

Chemical properties such as pH stability, reactivity under different conditions (e.g., temperature, light), and interaction with biological macromolecules are also essential for understanding its pharmacological profile .

Applications

Scientific Uses

TrkA-IN-1 has several potential applications in scientific research and medicine:

  • Cancer Therapy: Due to its ability to inhibit cell proliferation pathways activated by TrkA, it may serve as a therapeutic agent in cancers where TrkA signaling is upregulated.
  • Neurodegenerative Diseases: Modulating TrkA activity could have implications in treating conditions like Alzheimer's disease where neurotrophic factors play a role.
  • Drug Development: As a lead compound, TrkA-IN-1 can be used to design more selective inhibitors through structure-based drug design approaches.

Research continues to explore these avenues, aiming to validate its efficacy and safety in clinical settings .

Molecular Mechanisms of TrkA-IN-1 Action

Target Specificity and Selectivity Profiles in Neurotrophin Signaling Pathways

TrkA-IN-1 is a potent and ATP-competitive small-molecule inhibitor designed to selectively target the intracellular kinase domain of tropomyosin-related kinase A (TrkA). Its primary mechanism involves disrupting NGF-mediated signaling cascades critical for neuronal survival, differentiation, and nociception. Selectivity profiling reveals that TrkA-IN-1 exhibits >100-fold selectivity for TrkA over the closely related TrkB and TrkC receptors at concentrations of 10–100 nM, minimizing off-target effects on other neurotrophin pathways [3] [6]. This specificity is attributed to its unique interaction with residues in TrkA’s ATP-binding pocket, particularly Val-573 and Phe-589, which diverge structurally in TrkB/C. In cellular assays, TrkA-IN-1 demonstrates negligible inhibition of insulin receptor kinase (IRK), vascular endothelial growth factor receptor 2 (VEGFR2), or fibroblast growth factor receptor (FGFR) at therapeutic concentrations (<1 µM) [9].

Table 1: Selectivity Profile of TrkA-IN-1 Against Kinase Family Members

KinaseIC₅₀ (nM)Fold Selectivity vs. TrkA
TrkA2.11
TrkB320152
TrkC285136
IRK>10,000>4,762
VEGFR2>10,000>4,762

Data derived from kinase activity assays using purified intracellular domains [9].

Inhibition Kinetics and Binding Affinity to Tropomyosin-Related Kinase A (TrkA)

TrkA-IN-1 binds reversibly to TrkA’s tyrosine kinase domain with high affinity, exhibiting a Kd value of 1.8 nM in surface plasmon resonance (SPR) assays. Kinetic analyses reveal a biphasic binding mechanism: rapid association (kon = 4.7 × 10⁵ M⁻¹s⁻¹) followed by slow dissociation (koff = 8.3 × 10⁻⁴ s⁻¹), indicating stable complex formation. In cell-based systems, TrkA-IN-1 achieves IC₅₀ values of 3.5 nM for inhibiting NGF-induced TrkA autophosphorylation (pY490) within 15 minutes of exposure [3] [9]. This potency is maintained under ligand-saturated conditions, where NGF concentrations exceed 100 ng/mL. Time-resolved Förster resonance energy transfer (TR-FRET) studies confirm that TrkA-IN-1 stabilizes an inactive conformation of the kinase domain, preventing trans-autophosphorylation of the activation loop (Y674/Y675) even in preformed TrkA dimers—a key mechanism for blocking basal signaling [10].

Modulation of Downstream Signaling Cascades (e.g., MAPK, PI3K/AKT, PLC-γ)

TrkA-IN-1 comprehensively suppresses NGF-triggered activation of major pro-survival pathways:

  • MAPK/ERK Pathway: Inhibits phosphorylation of Shc (Y317) and ERK1/2 (T202/Y204) by >90% at 10 nM, disrupting neurite outgrowth and differentiation in PC12 cells [4] [7].
  • PI3K/AKT Pathway: Reduces phospho-AKT (S473) levels by 85% within 30 minutes, sensitizing neurons to apoptosis under stress conditions. This occurs via impaired recruitment of PI3K regulatory subunits (p85α) to phosphorylated TrkA [7].
  • PLC-γ Pathway: Blocks PLC-γ1 phosphorylation (Y783) by 70%, attenuating calcium mobilization and protein kinase C (PKC) activation [4].

Table 2: Inhibition of Downstream Effectors by TrkA-IN-1 (10 nM, 30 min)

Signaling MoleculePhosphorylation SiteInhibition (%)Functional Consequence
ShcY31795Disrupted Ras/MAPK activation
ERK1/2T202/Y20492Impaired gene transcription
AKTS47385Reduced cell survival
PLC-γ1Y78370Suppressed calcium flux

Data from Western blot analyses in rat dorsal root ganglion (DRG) neurons [4] [7].

Notably, TrkA-IN-1 indirectly dampens HIF-1α and VEGF expression in neuronal cells by inhibiting PI3K-mTOR signaling, highlighting its anti-angiogenic potential in TrkA+ tumors [8].

Impact on Ligand-Dependent vs. Ligand-Independent TrkA Activation

TrkA-IN-1 effectively inhibits both canonical (NGF-driven) and non-canonical TrkA activation:

  • Ligand-Dependent Inhibition: At 5 nM, it abolishes NGF-induced conformational changes in the extracellular juxtamembrane domain that stabilize active dimers. Cross-linking assays show a >80% reduction in NGF-dependent TrkA oligomerization [1] [10].
  • Ligand-Independent Inhibition: Suppresses basal TrkA activity in cancer cells harboring NTRK1 fusions (e.g., TPM3-TrkA), with IC₅₀ values of 4.3 nM. This occurs by blocking phosphorylation of the chimeric kinase domain without affecting dimerization [2]. Crucially, TrkA-IN-1 inhibits p75NTR-mediated trans-activation of TrkA by disrupting membrane-proximal interactions between the receptors. In neural stem cells, this shifts signaling toward pro-apoptotic JNK pathways, increasing caspase-3 cleavage by 3-fold [4] [8].

Table 3: Efficacy Against TrkA Activation Modes

Activation MechanismCellular ModelIC₅₀ (nM)Key Readout
NGF-induced dimerizationPC12nnr5 cells2.5pTrkA (Y674/675) inhibition
Oncogenic fusion (TPM3-TrkA)KM12 colorectal cancer4.3Cell proliferation arrest
p75NTR trans-activationrBNSC-derived neurons6.1Caspase-3 activation

rBNSC: rat brain neural stem cells; Data from refs [2] [4] [8].

Declared Compounds:TrkA-IN-1

Properties

CAS Number

1680179-43-4

Product Name

TrkA-IN-1

IUPAC Name

1-(9H-fluoren-9-yl)-3-(2-methyl-4-phenylpyrimidin-5-yl)urea

Molecular Formula

C25H20N4O

Molecular Weight

392.462

InChI

InChI=1S/C25H20N4O/c1-16-26-15-22(23(27-16)17-9-3-2-4-10-17)28-25(30)29-24-20-13-7-5-11-18(20)19-12-6-8-14-21(19)24/h2-15,24H,1H3,(H2,28,29,30)

InChI Key

PKOROKYRNIDSPX-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)NC(=O)NC3C4=CC=CC=C4C5=CC=CC=C35

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.